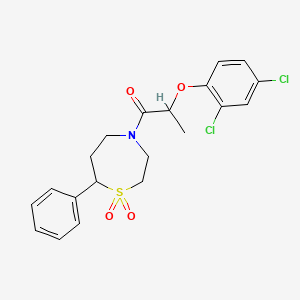
2-(2,4-Dichlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPTP and has a molecular formula of C20H18Cl2N2O4S.
Scientific Research Applications
Environmental Monitoring and Health Implications
Polychlorinated Biphenyls (PCBs) and Dioxins in Indoor Environments : A study conducted in Japan analyzed polyhalogenated compounds (PHCs) like brominated flame retardants (BFRs) in indoor air and dust samples, revealing significant concentrations of PCBs and dioxins, which surpass those in outdoor air. This research emphasizes the necessity of monitoring indoor environments for PHCs due to potential exposure risks (Takigami et al., 2009).
Exposure to Environmental Pollutants Among Firefighters : Another study highlighted the exposure of firefighters in Northern California to PCDD/Fs, PBDD/Fs, PCBs, and other halogenated contaminants following fire events. The elevated levels of these compounds in firefighters' serum underscore the occupational hazards and the link between such exposures and increased cancer rates (Shaw et al., 2013).
Analytical Assessments and Toxicology
Analytical Methods for Detecting Chlorophenoxy Acids : Research on a fatal overdose case involving 2,4-dichlorophenoxyacetic acid (2,4-D) and other compounds presents analytical methods for measuring chlorophenoxy acids and chlorpyrifos in human tissues. This study provides insights into the toxicological profiles and potential health impacts of exposure to these substances (Osterloh et al., 1983).
Epidemiological Studies on Chemical Exposure : An epidemiological study explored the risk of non-Hodgkin lymphoma among neighbors of a municipal solid waste incinerator in France, focusing on serum concentrations of organochlorine chemicals. The findings suggest a correlation between exposure to dioxins, furans, and PCBs from incineration activities and an increased risk of non-Hodgkin lymphoma (Viel et al., 2011).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-14(27-18-8-7-16(21)13-17(18)22)20(24)23-10-9-19(28(25,26)12-11-23)15-5-3-2-4-6-15/h2-8,13-14,19H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRDUPXKWVZKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

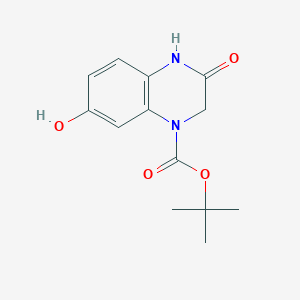
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)
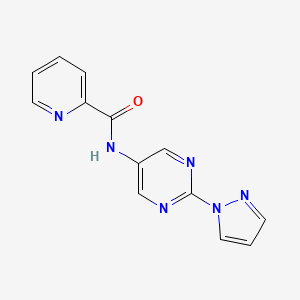
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)
![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)
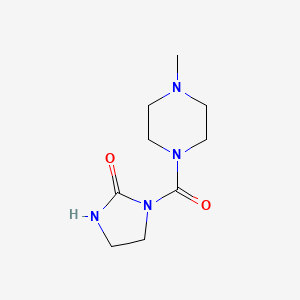
![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)
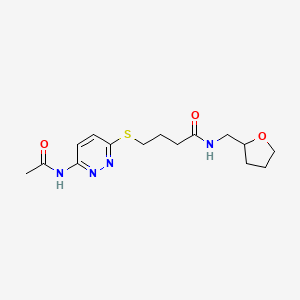
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)